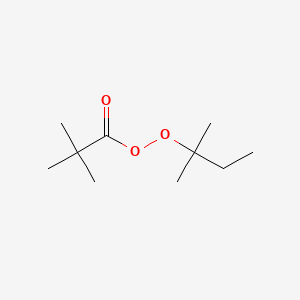












|
REACTION_CXSMILES
|
[C:1]([O:6][OH:7])([CH2:4][CH3:5])([CH3:3])[CH3:2].[OH-].[K+].[OH-].[Na+].[C:12](Cl)(=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14]>O>[C:12]([O:7][O:6][C:1]([CH2:4][CH3:5])([CH3:3])[CH3:2])(=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14] |f:1.2,3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(CC)OO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction is effected in a reactor
|
|
Type
|
CUSTOM
|
|
Details
|
arrangement of a first reactor of type D with two reactors of type B connected downstream in series
|
|
Type
|
CUSTOM
|
|
Details
|
at 25° C.
|
|
Type
|
CUSTOM
|
|
Details
|
at 15° C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture withdrawn from the third reactor
|
|
Type
|
ADDITION
|
|
Details
|
is mixed with 0.79 kg/l·h of demineralized water and 0.08 kg/l·h of isododecane
|
|
Type
|
CUSTOM
|
|
Details
|
the organic phase is removed
|
|
Type
|
WASH
|
|
Details
|
The organic phase is washed successively with an 8% by weight solution of sodium hydroxide in water, with a solution of 10% by weight of sodium sulphite in water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with demineralized, water, and then dried with calcium chloride
|
|
Type
|
CUSTOM
|
|
Details
|
is obtained (80.6% based on pivaloyl chloride)
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C(C)(C)C)(=O)OOC(C)(C)CC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |